Monobenzyl 2-phenylmalonate
CAS No.:
Cat. No.: VC14346502
Molecular Formula: C16H13O4-
Molecular Weight: 269.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13O4- |
|---|---|
| Molecular Weight | 269.27 g/mol |
| IUPAC Name | 3-oxo-2-phenyl-3-phenylmethoxypropanoate |
| Standard InChI | InChI=1S/C16H14O4/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)/p-1 |
| Standard InChI Key | QSBAHMROFICXDC-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Monobenzyl 2-phenylmalonate, systematically named 2-phenylpropanedioic acid hydrogen 1-phenylmethyl ester, features a malonic acid backbone substituted with a phenyl group at the α-position and a benzyl ester at one carboxyl group. Its IUPAC name reflects this structure: 3-(benzyloxy)-3-oxo-2-phenylpropanoic acid. Key synonyms include monobenzyl phenylmalonate and benzyl hydrogen phenylmalonate .
Structural Insights
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Molecular Geometry: The molecule adopts a planar configuration at the malonic core, with steric hindrance between the benzyl and phenyl groups influencing reactivity.
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Tautomerism: The free carboxyl group enables keto-enol tautomerism, though the keto form predominates under standard conditions .
Synthesis and Manufacturing Processes
Traditional Alkali Metal-Mediated Carbonation
The foundational synthesis route, detailed in US2881209A, involves:
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Sodium Dispersion Reaction: Finely dispersed sodium (<25 µm) reacts with chlorobenzene in toluene at 25–30°C to form phenylsodium .
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Metalation: Refluxing phenylsodium with toluene generates benzylsodium.
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Carbonation: Controlled introduction of CO₂ at 30–60°C yields phenylmalonic acid disodium salt.
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Esterification: Treating the acid with benzyl alcohol under acidic conditions produces the monoester .
Critical Parameters:
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Particle size of sodium (<25 µm) ensures reaction efficiency.
Transition State Carbanion Method (CN103864610A)
A modern approach utilizes phenylacetate compounds and alkali metal-organic amine salts:
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Carbanion Formation: Phenylacetate reacts with an alkali metal salt (e.g., NaHMDS) at -30–50°C to generate a carbanion intermediate.
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CO₂ Insertion: Carbonic acid gas introduces the malonic carboxyl group.
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Selective Esterification: Benzyl chloride or bromide selectively esters one carboxyl group .
Advantages:
Table 1: Synthesis Method Comparison
| Parameter | Alkali Metal Route | Carbanion Route |
|---|---|---|
| Yield | 60–70% | 85–90% |
| Reaction Time | 6–8 hours | 3–4 hours |
| Byproducts | Phenylacetic acid | <5% impurities |
| Scalability | Industrial-scale | Lab-scale optimized |
Physicochemical Properties
Thermal and Spectral Data
Solubility and Stability
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Solubility: Miscible with polar aprotic solvents (DMF, DMSO); limited solubility in water (<0.1 g/L at 25°C).
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Stability: Sensitive to alkaline conditions (risk of ester hydrolysis) and UV light (benzyl group degradation) .
Applications in Organic Synthesis
Asymmetric Catalysis
Monobenzyl 2-phenylmalonate serves as a chiral precursor in Rh-catalyzed hydrogenations, enabling enantioselective synthesis of β-amino acids .
Polymer Chemistry
The compound’s dual functionality facilitates its use in:
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